Melting Point and Predicted Physicochemical Profile Compared to Ethyl Ester Analog
The target methyl ester (CAS 37572-23-9) exhibits an experimentally determined melting point of 187–190 °C and a predicted boiling point of 472.1 ± 45.0 °C at 760 mmHg, with a predicted density of 1.263 ± 0.06 g/cm³ . The ethyl ester analog (CAS 37572-24-0) has a higher molecular weight (277.08 vs. 263.31 g/mol) and an additional rotatable bond, resulting in altered solubility and crystallization behavior. This divergence in solid-state properties directly impacts purification protocol design, formulation development, and storage condition specifications.
| Evidence Dimension | Melting point and predicted boiling point |
|---|---|
| Target Compound Data | mp 187–190 °C; bp 472.1 ± 45.0 °C (predicted); density 1.263 ± 0.06 g/cm³ (predicted) |
| Comparator Or Baseline | Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate (CAS 37572-24-0): MW 277.08, 5 rotatable bonds vs. 4 for the methyl ester; distinct melting behavior expected due to increased chain length |
| Quantified Difference | MW difference: +13.77 g/mol; Δ rotatable bonds: +1; distinct mp range (ethyl ester mp not reported in the same source but expected to differ based on homolog series trends) |
| Conditions | Experimental melting point by capillary method; boiling point and density predicted by ACD/Labs or ChemAxon software |
Why This Matters
Melting point is a critical identity and purity checkpoint for procurement; a mismatch of >2 °C from the 187–190 °C range immediately signals the wrong ester homolog, preventing costly synthetic failures downstream.
